3-Bromo-6-fluoro-8-methoxyquinoline
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-6-fluoro-8-methoxyquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom on a quinoline precursor . Industrial production methods often involve cyclization and cycloaddition reactions, as well as direct fluorination techniques .
Chemical Reactions Analysis
3-Bromo-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions to yield oxidized or reduced quinoline derivatives.
Scientific Research Applications
3-Bromo-6-fluoro-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antiviral activities.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the production of dyes and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-8-methoxyquinoline involves its interaction with molecular targets such as enzymes and DNA. It can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
3-Bromo-6-fluoro-8-methoxyquinoline can be compared to other fluorinated quinolines, such as:
- 3-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in their specific substitutions, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
3-bromo-6-fluoro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
ORERGHRFKJZONI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)Br |
Origin of Product |
United States |
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